12-(4-Methylphenyl)dodecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23293-68-7 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
12-(4-methylphenyl)dodecanoic acid |
InChI |
InChI=1S/C19H30O2/c1-17-13-15-18(16-14-17)11-9-7-5-3-2-4-6-8-10-12-19(20)21/h13-16H,2-12H2,1H3,(H,20,21) |
InChI Key |
AIPKSBIXXCQYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 12 4 Methylphenyl Dodecanoic Acid
Elucidation of Friedel-Crafts Alkylation in Dodecanoic Acid Derivatization
The Friedel-Crafts reaction is a classic method for C-C bond formation between an aromatic ring and an alkyl or acyl group. rsc.orgnih.gov In the context of synthesizing 12-(4-methylphenyl)dodecanoic acid, this reaction can be adapted to introduce the 4-methylphenyl (tolyl) group onto the dodecanoic acid backbone.
A common approach involves an initial Friedel-Crafts acylation, which offers several advantages over direct alkylation. Acylation reactions typically use an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com The resulting ketone product is less reactive than the starting aromatic compound, which prevents multiple substitutions. nih.gov Furthermore, the acylium ion intermediate is stable and does not undergo the rearrangements often seen with carbocations in Friedel-Crafts alkylation. masterorganicchemistry.com
For the synthesis of the target compound, a plausible route involves the Friedel-Crafts acylation of toluene (B28343) with a derivative of dodecanedioic acid, such as dodecanedioyl chloride. This would be followed by a reduction of the resulting keto group to a methylene (B1212753) group to yield the final product.
Catalytic Systems and Reaction Optimization for Aryl Moiety Introduction
The choice of catalyst is critical in Friedel-Crafts reactions. Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but often required in stoichiometric amounts and can pose challenges in terms of handling and waste disposal. rsc.orgmasterorganicchemistry.com Modern approaches have explored more sustainable and reusable catalytic systems.
Heterogeneous catalysts, such as zeolites, ion-exchange resins, and acid-treated graphite, offer advantages like easier separation from the reaction mixture and potential for reuse. google.comresearchgate.net For instance, a p-toluenesulfonic acid/graphite system has been shown to be effective for the Friedel-Crafts acylation of aromatic compounds with carboxylic acids under solvent-free conditions. researchgate.net In some cases, enzymatic catalysts, like the bacterial acyltransferase from Pseudomonas protegens, have been used for Friedel-Crafts C-acylation in aqueous solutions, highlighting a green chemistry approach. nih.govnih.gov
Reaction optimization involves a careful study of parameters such as temperature, solvent, and reaction time. For example, in the Friedel-Crafts acylation of toluene, the temperature can influence the isomer distribution of the product. libretexts.org Solvents like dichloromethane (B109758) or carbon disulfide are commonly used, but solvent-free conditions are increasingly being explored. researchgate.netyoutube.com
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Reactions
| Catalyst System | Reactants | Conditions | Advantages | Disadvantages |
| Anhydrous AlCl₃ | Acyl chloride, Aromatic ring | 0-60°C, Anhydrous solvent | High reactivity, Well-established | Stoichiometric amounts, Hygroscopic, Corrosive |
| Zeolites | Fatty acid ester, Water | ~240-300°C, High pressure | Reusable, Non-corrosive | High temperatures and pressures required |
| p-Toluenesulfonic acid/Graphite | Carboxylic acid, Aromatic ring | Solvent-free | Reusable catalyst, Environmentally friendly | May require higher temperatures |
| Bacterial Acyltransferase | Phenolic substrates | Aqueous solution | Green catalyst, High conversion | Limited substrate scope |
Regioselectivity and Stereochemical Control in Alkylation Processes
When an aromatic ring is substituted, as in the case of toluene, the position of the incoming electrophile is directed by the existing substituent. The methyl group of toluene is an ortho-, para-director. libretexts.org In Friedel-Crafts acylation, the para-substituted product is often favored, sometimes almost exclusively, due to steric hindrance at the ortho position from the bulky acyl group. libretexts.orgyoutube.com This inherent selectivity is advantageous for the synthesis of this compound, as it directs the dodecanoyl group to the desired position on the toluene ring.
In contrast, Friedel-Crafts alkylation of toluene can lead to a mixture of ortho, meta, and para isomers, with the product distribution being highly dependent on reaction temperature and other conditions. libretexts.org This lack of regioselectivity makes direct alkylation a less favorable route for obtaining a pure para-substituted product. Stereochemical control is not a primary concern at the aromatic ring itself, but it is crucial to ensure that no unintended reactions occur along the aliphatic chain of the dodecanoic acid.
Alternative Synthetic Routes to Aryl-Substituted Long-Chain Fatty Acids
Beyond Friedel-Crafts reactions, modern organic synthesis offers a variety of powerful methods for constructing C-C bonds, which can be applied to the synthesis of aryl-substituted long-chain fatty acids.
Cross-Coupling Reactions and Their Application in C-C Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are highly effective for forming C(sp²)-C(sp³) bonds. acs.orgorganic-chemistry.orgresearchgate.net These reactions typically involve coupling an organometallic reagent with an organic halide.
For the synthesis of this compound, a Suzuki-Miyaura coupling could be employed. This would involve the reaction of a 12-halo-dodecanoic acid derivative (e.g., methyl 12-bromododecanoate) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov The use of boronic acids is advantageous as they are generally stable, non-toxic, and commercially available. mdpi.com
The Stille cross-coupling reaction offers another viable route, where an organotin reagent is coupled with an organic halide. researchgate.net For example, the synthesis of a similar compound, 15-(4-[¹¹C]methylphenyl)pentadecanoic acid, has been achieved via a Stille coupling, demonstrating the utility of this method for creating bonds between a methylphenyl group and a long aliphatic chain. researchgate.net
Table 2: Overview of Applicable Cross-Coupling Reactions
| Reaction Name | Electrophile | Nucleophile | Catalyst System | Key Features |
| Suzuki-Miyaura | Aryl/Alkyl Halide (e.g., 12-bromododecanoate) | Organoboron reagent (e.g., 4-methylphenylboronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild conditions, High functional group tolerance, Low toxicity of boron reagents. mdpi.comnih.gov |
| Stille | Aryl/Alkyl Halide | Organotin reagent (e.g., 4-methylphenylstannane) | Pd catalyst (e.g., Pd₂(dba)₃/P(o-tolyl)₃) | Tolerant of a wide range of functional groups. researchgate.net |
| Negishi | Aryl/Alkyl Halide | Organozinc reagent | Pd or Ni catalyst | High reactivity and selectivity. organic-chemistry.org |
Functional Group Interconversions and Ester Hydrolysis Approaches
In many synthetic sequences, it is necessary to protect reactive functional groups to prevent them from interfering with a desired transformation. The carboxylic acid group of dodecanoic acid is acidic and can be reactive under the conditions of many coupling reactions. Therefore, it is often protected as an ester, for example, a methyl or ethyl ester. nih.govmdpi.com
After the successful introduction of the 4-methylphenyl group onto the esterified dodecanoic acid chain, the final step is the hydrolysis of the ester to regenerate the carboxylic acid. This process, known as saponification when carried out under basic conditions, typically involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification to yield the final carboxylic acid product. masterorganicchemistry.comlibretexts.org The hydrolysis can also be catalyzed by acids or enzymes. nih.govlibretexts.org
Purification and Isolation Techniques for Research-Grade this compound
Obtaining a high-purity sample of this compound is essential for its use in research. The purification strategy depends on the nature of the impurities present after synthesis.
Common techniques for the purification of long-chain fatty acids include:
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. google.com The choice of solvent is critical for effective separation.
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are moved through the column by a mobile phase (eluent). It is highly effective for separating complex mixtures. nih.gov
Distillation: For compounds that are thermally stable, distillation under reduced pressure (vacuum distillation) can be used to separate them based on differences in boiling points. This is particularly useful for removing volatile impurities from the less volatile fatty acid product. google.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This method offers high resolution and can separate closely related compounds. nih.gov
A combination of these techniques is often employed to achieve research-grade purity. For instance, an initial purification by column chromatography might be followed by a final recrystallization step to obtain a highly pure crystalline solid. The purity of the final product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov
Scale-Up Considerations for Research Quantity Synthesis
Transitioning the synthesis of this compound from a small laboratory scale to the production of larger research quantities (multi-gram to kilogram scale) presents several challenges that need to be addressed for each step of the proposed synthetic route.
Protection of 12-Bromododecanoic Acid:
The esterification of 12-bromododecanoic acid is a relatively straightforward and scalable reaction.
| Parameter | Laboratory Scale (mg to g) | Research Quantity Scale (g to kg) | Considerations and Recommendations |
| Reagents | Excess methanol/ethanol, catalytic H₂SO₄ | Stoichiometric or slight excess of alcohol, consider using a less corrosive acid catalyst like a solid acid resin. | Using a large excess of alcohol can be inefficient and costly at a larger scale. Solid acid catalysts can be easily filtered off, simplifying workup. |
| Reaction Time | Typically a few hours with heating. | May require longer reaction times or more efficient heating/mixing to ensure complete conversion. | Monitoring the reaction progress by techniques like TLC or GC is crucial. |
| Workup | Simple extraction and solvent evaporation. | Requires larger extraction vessels and potentially distillation to recover excess alcohol. | Phase separation can be slower on a larger scale. The use of a continuous extraction setup could be beneficial. |
| Purification | Often used directly in the next step or purified by column chromatography. | Purification by distillation under reduced pressure is generally more practical and cost-effective for larger quantities than chromatography. |
Suzuki Cross-Coupling Reaction:
The Suzuki coupling is a powerful tool, but its scale-up requires careful optimization of several parameters to ensure efficiency, safety, and cost-effectiveness. organic-chemistry.orgnih.govnih.gov
| Parameter | Laboratory Scale (mg to g) | Research Quantity Scale (g to kg) | Considerations and Recommendations |
| Catalyst Loading | Typically 1-5 mol%. | Aim for lower catalyst loading (e.g., <0.5 mol%) to reduce cost. This may require more rigorous optimization of reaction conditions. | The cost of palladium catalysts is a major factor. Screening different catalysts and ligands for higher turnover numbers is recommended. |
| Base | Often uses strong, expensive bases like Cs₂CO₃. | Cheaper bases like K₂CO₃ or K₃PO₄ are preferred. The choice of base can significantly impact reaction rate and yield. | The physical form of the base (e.g., finely powdered) can affect reaction kinetics. |
| Solvent | Anhydrous solvents like dioxane or THF are common. | The use of safer and more environmentally friendly solvents like 2-MeTHF or even aqueous systems should be explored. nih.gov | Solvent recovery and recycling are important for cost and environmental reasons. |
| Temperature Control | Simple heating mantle or oil bath. | Requires a reactor with good temperature control to manage potential exotherms, especially during the initial phase of the reaction. | An exotherm could lead to side reactions or pose a safety hazard. |
| Workup & Purification | Extraction and column chromatography. | Removal of palladium residues is a critical concern. Treatment with activated carbon or specific scavengers may be necessary. Purification is often achieved by crystallization rather than chromatography. | Stringent limits on residual palladium are often required for final products in biological applications. |
Deprotection of the Ester:
The final hydrolysis step is generally scalable, but careful control is needed.
| Parameter | Laboratory Scale (mg to g) | Research Quantity Scale (g to kg) | Considerations and Recommendations |
| Reaction Control | Simple monitoring by TLC. | pH control during acidification is critical to ensure complete protonation of the carboxylate and to facilitate product isolation. | The addition of acid should be done slowly and with efficient stirring to control any heat generation. |
| Isolation | Extraction into an organic solvent. | Isolation by precipitation and filtration is often more efficient at a larger scale. | The choice of crystallization solvent is important to obtain a pure product with good yield. |
| Drying | Drying over Na₂SO₄ and evaporation. | Requires larger filtration and drying equipment, such as a vacuum oven. | Ensuring the final product is completely dry is important for accurate weighing and stability. |
By carefully considering these factors at each stage of the synthesis, the production of research quantities of this compound can be achieved in an efficient, safe, and cost-effective manner.
Theoretical and Computational Investigations of 12 4 Methylphenyl Dodecanoic Acid
Molecular Conformation and Conformational Dynamics Studies
The conformational landscape of 12-(4-Methylphenyl)dodecanoic acid is primarily governed by the flexibility of its dodecanoic acid chain and the rotational freedom around the bond connecting the phenyl ring to the aliphatic chain. The long alkyl chain can adopt numerous conformations, with the all-trans (fully extended) conformation generally being the lowest in energy in non-polar environments. However, in polar media or when interacting with other molecules, gauche conformations can become populated.
Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the conformational space of this molecule. These simulations can predict the most stable conformers and the energy barriers between them.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C10-C11-C12-C_phenyl) | Relative Energy (kcal/mol) | Predicted Population (300 K) |
| Anti (trans) | ~180° | 0.00 | ~75% |
| Gauche (+) | ~+60° | 0.85 | ~12.5% |
| Gauche (-) | ~-60° | 0.85 | ~12.5% |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences for similar molecules.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group, making this part of the molecule susceptible to electrophilic attack. The LUMO, conversely, is likely to be distributed over the carboxylic acid group, which is the most electrophilic site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (B3LYP/6-31G)*
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.25 | 4-Methylphenyl group |
| LUMO | -0.89 | Carboxylic acid group |
| HOMO-LUMO Gap | 5.36 | - |
Note: The data in this table is hypothetical and for illustrative purposes, based on calculations for similar aromatic carboxylic acids.
Reaction Pathway Modeling for Proposed Metabolic Transformations
Computational modeling can be used to investigate the potential metabolic pathways of this compound. A likely metabolic transformation is the β-oxidation of the fatty acid chain. However, the presence of the terminal phenyl ring prevents complete oxidation. Another potential metabolic route is the oxidation of the methyl group on the phenyl ring.
Reaction pathway modeling using DFT can calculate the activation energies for various potential metabolic steps, helping to predict the most likely transformation products. For instance, the oxidation of the methyl group to a carboxylic acid would significantly alter the polarity and biological activity of the molecule.
Molecular Docking and Dynamics Simulations with Biological Macromolecules
To understand the potential biological effects of this compound, it is essential to study its interactions with proteins and cell membranes.
Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.nettexilajournal.com For a fatty acid analogue like this compound, potential protein targets could include fatty acid binding proteins (FABPs) or enzymes involved in lipid metabolism.
Docking simulations would likely show the carboxylic acid head group forming hydrogen bonds with polar residues in the protein's binding site, while the aliphatic chain and the phenyl ring would engage in hydrophobic interactions. The binding affinity can be estimated through scoring functions, which can help in prioritizing this compound for further experimental testing.
Membrane Interaction Simulations for Fatty Acid Analogues
Molecular dynamics (MD) simulations can be used to model the interaction of this compound with a lipid bilayer, which serves as a model for a cell membrane. nih.govnih.gov These simulations can reveal how the molecule partitions into the membrane, its preferred location and orientation within the bilayer, and its effect on membrane properties such as fluidity and thickness.
It is expected that the carboxylic acid group would anchor the molecule at the polar headgroup region of the membrane, with the hydrophobic tail and phenyl group inserting into the non-polar core of the bilayer. The presence of the bulky phenyl group at the end of the chain might cause local disruptions in the lipid packing.
In Silico Prediction of Potential Biochemical Modulators
The identification of potential biochemical modulators for a compound through experimental screening can be a time-consuming and expensive process. scielo.br In silico methods, which utilize computational calculations, offer a rapid and cost-effective alternative for predicting the biological targets of a molecule like this compound. scielo.br These computational approaches, including molecular docking and virtual screening, are instrumental in the initial stages of drug discovery for prioritizing compounds that may exhibit desired biological activities. scielo.br
The process of in silico prediction typically begins with the three-dimensional structure of the compound of interest, in this case, this compound. This structure can be subjected to various computational techniques to identify potential protein targets.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. mdpi.com This technique is widely used to predict the interaction between a small molecule (ligand) and a protein. mdpi.com The process involves placing the ligand, this compound, into the binding site of a protein and calculating the binding affinity, often expressed as a docking score. laurinpublishers.com A lower docking score generally indicates a more stable protein-ligand complex and a higher likelihood of binding. mdpi.com
For instance, a hypothetical molecular docking study of this compound against a panel of cancer-related proteins could reveal potential inhibitory activity. The results might indicate a strong binding affinity for a specific enzyme crucial for cancer cell proliferation, such as thymidylate kinase, which is involved in DNA synthesis. mdpi.com
Virtual Screening
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. scielo.brnih.gov There are two main types of virtual screening: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of molecules known to be active for a particular target to identify other molecules with similar properties. nih.gov If fatty acid derivatives with similar structural features to this compound were known to inhibit a specific enzyme, LBVS could be employed to predict a similar activity for this compound.
Structure-Based Virtual Screening (SBVS): This approach utilizes the 3D structure of the protein target. scielo.br Large compound databases can be screened against the binding site of a target protein to identify potential binders. scielo.br For example, the structure of this compound could be screened against a library of known human enzymes to predict potential interactions.
Hypothetical Research Findings
Table 1: Hypothetical In Silico Docking Results for this compound
| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Potential Biological Effect |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | ARG-120, TYR-355, SER-530 | Anti-inflammatory |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 2PRG | -7.9 | HIS-323, HIS-449, TYR-473 | Antidiabetic, Anti-inflammatory |
| 5-Lipoxygenase (5-LOX) | 3V99 | -8.1 | HIS-367, HIS-372, ILE-406 | Anti-inflammatory, Anti-cancer |
| Fatty Acid Synthase (FASN) | 2PX6 | -7.5 | ARG-1819, LYS-1856 | Anti-cancer, Anti-metabolic disorder |
This table is for illustrative purposes only and is based on the hypothetical application of in silico methods.
The hypothetical results in Table 1 suggest that this compound could potentially modulate the activity of several enzymes involved in inflammation and metabolic disorders. For example, a strong binding affinity to COX-2 and 5-LOX suggests potential anti-inflammatory properties. Further in vitro and in vivo studies would be necessary to validate these in silico predictions.
Mechanistic Biochemical and Cellular Investigations of 12 4 Methylphenyl Dodecanoic Acid
Elucidation of Metabolic Pathways and Transformations
The metabolism of 12-(4-Methylphenyl)dodecanoic acid is anticipated to primarily follow the route of fatty acid degradation, with potential modifications due to its terminal aromatic moiety.
β-Oxidation Pathway Engagement and Intermediates
The initial and most probable metabolic route for the straight-chain portion of this compound is the mitochondrial β-oxidation spiral. wikipedia.org This catabolic process involves a sequence of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2. wikipedia.org
The process begins with the activation of the fatty acid to its coenzyme A (CoA) derivative, 12-(4-Methylphenyl)dodecanoyl-CoA, in the cytoplasm. This activated form is then transported into the mitochondrial matrix. The β-oxidation of 12-(4-Methylphenyl)dodecanoyl-CoA would proceed through several cycles, releasing acetyl-CoA units. However, the presence of the 4-methylphenyl group at the ω-end of the fatty acid chain will halt the final stages of β-oxidation, leading to the formation of specific metabolic intermediates. The expected final product of the β-oxidation of the aliphatic chain would be 4-methylphenylacetyl-CoA.
Table 1: Hypothetical Intermediates of this compound β-Oxidation
| Intermediate Name | Chemical Formula | Description |
| 12-(4-Methylphenyl)dodecanoyl-CoA | C21H32O2S | Activated form of the parent fatty acid. |
| 10-(4-Methylphenyl)decanoyl-CoA | C19H28O2S | Product after the first cycle of β-oxidation. |
| 8-(4-Methylphenyl)octanoyl-CoA | C17H24O2S | Product after the second cycle of β-oxidation. |
| 6-(4-Methylphenyl)hexanoyl-CoA | C15H20O2S | Product after the third cycle of β-oxidation. |
| 4-(4-Methylphenyl)butanoyl-CoA | C13H16O2S | Product after the fourth cycle of β-oxidation. |
| 4-Methylphenylacetyl-CoA | C11H12O2S | Final product of the aliphatic chain β-oxidation. |
Role of Acyl-CoA Dehydrogenases in Catabolism
Acyl-CoA dehydrogenases are a class of enzymes crucial for the first step of each β-oxidation cycle. wikipedia.org These enzymes exhibit specificity for the chain length of the fatty acyl-CoA substrate. It is plausible that different isoforms of acyl-CoA dehydrogenase, such as very-long-chain acyl-CoA dehydrogenase (VLCAD), long-chain acyl-CoA dehydrogenase (LCAD), and medium-chain acyl-CoA dehydrogenase (MCAD), would sequentially act on the shortening chain of 12-(4-Methylphenyl)dodecanoyl-CoA.
The bulky 4-methylphenyl group might influence the efficiency of these dehydrogenases, potentially slowing down the catalytic rate as the aromatic ring gets closer to the active site of the enzymes in the later cycles of β-oxidation.
Potential for Elongation and Desaturation Processes
While catabolism through β-oxidation is the primary expected fate, the potential for anabolic processes like elongation and desaturation cannot be entirely ruled out, though it is less likely for a xenobiotic fatty acid. Fatty acid elongation systems, present in the endoplasmic reticulum and mitochondria, could theoretically extend the chain of this compound. Similarly, desaturases could introduce double bonds into the aliphatic chain. However, the presence of the terminal aromatic ring may hinder the recognition and processing of this molecule by the enzymatic machinery responsible for these modifications.
Molecular Interactions with Enzymatic Systems
The unique structure of this compound suggests specific molecular interactions with the enzymes involved in its metabolism.
Enzyme Kinetics and Substrate Specificity Studies
In the absence of direct experimental data, we can hypothesize the kinetic parameters for the enzymes metabolizing this compound based on general principles of enzyme kinetics. libretexts.org The Michaelis-Menten constant (Km) would reflect the affinity of the enzymes, such as acyl-CoA synthetase and acyl-CoA dehydrogenases, for this substituted fatty acid. The bulky 4-methylphenyl group could potentially increase the Km value, indicating a lower affinity compared to an unsubstituted long-chain fatty acid of similar length. Consequently, the maximal velocity (Vmax) of the reactions might also be affected.
Table 2: Hypothetical Kinetic Parameters for Enzymes Metabolizing Fatty Acids
| Enzyme | Substrate | Hypothetical Km (µM) | Hypothetical Vmax (nmol/min/mg protein) |
| Acyl-CoA Synthetase | Dodecanoic Acid | ~5 | ~100 |
| Acyl-CoA Synthetase | This compound | >10 (Predicted higher) | <80 (Predicted lower) |
| Long-Chain Acyl-CoA Dehydrogenase | Dodecanoyl-CoA | ~1-5 | ~50 |
| Long-Chain Acyl-CoA Dehydrogenase | 12-(4-Methylphenyl)dodecanoyl-CoA | >5 (Predicted higher) | <40 (Predicted lower) |
This table presents hypothetical values for illustrative purposes, based on general knowledge of fatty acid metabolism. Actual values for this compound would require experimental determination.
Allosteric Modulation and Active Site Binding Investigations
The 4-methylphenyl group of this compound could play a significant role in how the molecule binds to the active site of metabolic enzymes. The aromatic ring may engage in hydrophobic or π-stacking interactions with amino acid residues within the active site, which are not typical for endogenous fatty acids. This unique binding mode could influence the catalytic activity of the enzyme.
Furthermore, it is conceivable that this compound or its metabolites could act as allosteric modulators of other enzymatic systems. For instance, the accumulation of its CoA-ester could potentially inhibit enzymes involved in other metabolic pathways, a phenomenon observed with other fatty acyl-CoAs. Investigating the binding of this compound to the active sites of enzymes like carnitine palmitoyltransferase for mitochondrial entry would also be a critical area of research.
Intracellular Distribution and Localization Studies in Model Systems
The intracellular journey of fatty acids is a critical determinant of their metabolic fate and signaling functions. For a synthetic fatty acid analogue like this compound, understanding its distribution within the cell is fundamental to elucidating its biological activity. While direct tracing studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established pathways of long-chain fatty acid (LCFA) transport and localization.
Upon entering the cell, either through passive diffusion across the plasma membrane or via protein-mediated transport involving transporters like CD36, fatty acid transport proteins (FATPs), and plasma membrane fatty acid-binding proteins (FABPpm), LCFAs are rapidly esterified to coenzyme A to form acyl-CoA thioesters. nih.govimrpress.com This activation, primarily occurring in the endoplasmic reticulum and outer mitochondrial membrane, prevents their efflux and primes them for various metabolic processes.
Once activated, 12-(4-methylphenyl)dodecanoyl-CoA is likely chaperoned by intracellular fatty acid-binding proteins (FABPs). These proteins facilitate the transport of these hydrophobic molecules through the aqueous cytoplasm, directing them to specific organelles. The principal destinations for LCFAs include:
Mitochondria and Peroxisomes: For β-oxidation to generate energy. nih.gov
Endoplasmic Reticulum: For incorporation into complex lipids such as triglycerides, phospholipids, and cholesterol esters. nih.gov
Nucleus: Where they can influence gene expression by interacting with nuclear receptors.
The presence of the bulky 4-methylphenyl group at the ω-position of the dodecanoic acid chain may influence its recognition by transport proteins and enzymes, potentially altering its distribution pattern compared to its saturated counterpart, lauric acid. The hydrophobicity of the phenyl group could favor its partitioning into lipid-rich environments like lipid droplets or cellular membranes.
Table 1: Key Proteins in Long-Chain Fatty Acid Uptake and Intracellular Transport
| Protein Family | Specific Members | Primary Function in Fatty Acid Trafficking |
| Fatty Acid Translocase | CD36/FAT | Facilitates uptake of LCFAs across the plasma membrane. nih.gov |
| Fatty Acid Transport Proteins | FATP1-6 | Mediate fatty acid transport and have acyl-CoA synthetase activity. nih.gov |
| Plasma Membrane FABPs | FABPpm | Binds and transports fatty acids at the plasma membrane. nih.gov |
| Intracellular FABPs | Various isoforms | Chaperone fatty acids within the cytoplasm to different organelles. nih.govimrpress.com |
Effects on Cellular Signaling Pathways
The structural characteristics of this compound suggest that it could be a modulator of various cellular signaling pathways, particularly those governed by lipid-sensing receptors and transcription factors.
Fatty acids are known ligands for several nuclear receptors and G protein-coupled receptors (GPCRs) that act as lipid sensors. These include the Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptors (FFARs).
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs (isoforms α, δ/β, and γ) are transcription factors that are activated by fatty acids and their derivatives. They play a pivotal role in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. It is plausible that this compound, upon entering the nucleus, could bind to and modulate the activity of PPAR isoforms. The nature and extent of this interaction would depend on how the 4-methylphenyl group fits into the ligand-binding pocket of these receptors.
Free Fatty Acid Receptors (FFARs): This family of GPCRs, including FFAR1 (GPR40) and FFAR4 (GPR120), are activated by medium- and long-chain fatty acids at the cell surface. nih.gov Activation of these receptors can trigger a cascade of intracellular signaling events, influencing processes like insulin (B600854) secretion and inflammatory responses. The unique structure of this compound could lead to agonistic or antagonistic activity at these receptors.
By modulating lipid-sensing receptors like PPARs, this compound can indirectly influence the expression of a vast array of target genes. PPAR activation typically leads to the transcription of genes involved in fatty acid uptake, binding, and catabolism.
Furthermore, fatty acids can impact other transcription factor networks. For instance, some fatty acids are known to modulate the activity of Toll-like receptor 4 (TLR4), a key player in the innate immune response. nih.govimrpress.comumn.edunih.gov This modulation can, in turn, affect the activation of downstream transcription factors like NF-κB, which controls the expression of pro-inflammatory cytokines. The presence of the aromatic ring in this compound might influence its interaction with the TLR4 signaling complex, potentially altering inflammatory gene expression profiles. The precise nature of this influence, whether pro- or anti-inflammatory, would require specific experimental investigation.
Table 2: Potential Transcriptional Pathways Modulated by Fatty Acids
| Signaling Pathway | Key Transcription Factors | Potential Downstream Effects of Modulation |
| PPAR Signaling | PPARα, PPARδ/β, PPARγ | Regulation of lipid metabolism, glucose homeostasis, and inflammation. |
| TLR4 Signaling | NF-κB, AP-1 | Modulation of innate immunity and inflammatory responses. |
| Integrated Stress Response | ATF4 | Cellular response to various stressors, including metabolic stress. nih.gov |
Membrane Integration and Lipid Bilayer Modulation
The amphiphilic nature of this compound, with its polar carboxylic acid head and long, nonpolar tail terminating in a phenyl group, dictates its interaction with cellular membranes. It is expected to readily integrate into lipid bilayers, where it can influence the physical properties of the membrane.
The insertion of this fatty acid into a phospholipid bilayer can lead to several modulatory effects:
Lipid Raft Formation: Saturated fatty acids have been shown to promote the formation of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. nih.govimrpress.com The unique structure of this compound could either facilitate or hinder the formation of these domains, thereby affecting the localization and function of raft-associated proteins, such as TLR4. nih.govimrpress.comumn.edunih.gov
Bilayer Elasticity and Curvature: The incorporation of amphiphilic molecules can alter the elastic properties of the lipid bilayer. rsc.org Changes in bilayer stiffness and intrinsic curvature can, in turn, modulate the function of embedded membrane proteins, including ion channels and receptors.
These modifications to the lipid bilayer's physical properties can have profound consequences for cellular processes that are dependent on membrane integrity and dynamics, such as endocytosis, exocytosis, and signal transduction.
Structure Activity Relationship Sar Studies of 12 4 Methylphenyl Dodecanoic Acid and Its Analogues in Vitro/preclinical
Impact of Aromatic Substituent Modifications on Biochemical Activity
The nature and position of substituents on the phenyl ring of ω-phenylalkanoic acids can significantly alter their interaction with biological targets, such as enzymes and receptors.
The position of the methyl group on the phenyl ring of 12-phenyldodecanoic acid analogues can influence their binding affinity and activity. For instance, moving the methyl group from the para (4-position) to the ortho (2-position) or meta (3-position) can introduce steric hindrance or alter the electronic distribution of the aromatic ring, thereby affecting how the molecule fits into a binding pocket. nih.gov A substituent at the para position, as in 12-(4-methylphenyl)dodecanoic acid, generally extends linearly from the long aliphatic chain. In contrast, ortho or meta substituents can create a more angled conformation, which may either be beneficial or detrimental to binding, depending on the topology of the target's active site.
For example, in a hypothetical enzyme with a narrow, hydrophobic binding channel, the linear nature of the 4-methyl analogue might be preferred. Conversely, a wider binding site with specific pockets might better accommodate a meta- or ortho-substituted analogue. The electronic effects are also significant; a methyl group is weakly electron-donating, and its position can influence the pKa of the carboxylic acid and the charge distribution across the aromatic ring, which can be critical for interactions with charged or polar residues in a binding site.
Table 1: Illustrative Impact of Positional Isomers on Biochemical Activity
| Compound | Phenyl Substituent Position | Hypothetical IC₅₀ (µM) | Rationale |
| 1 | 4-Methyl (para) | 10 | Optimal fit in a linear hydrophobic pocket. |
| 2 | 3-Methyl (meta) | 25 | Moderate steric clash, slightly altered electronic profile. |
| 3 | 2-Methyl (ortho) | 50 | Significant steric hindrance near the aliphatic chain junction. |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of positional isomerism based on general SAR principles.
Replacing the 4-methylphenyl group with other aryl moieties can dramatically alter the biochemical activity. The size, hydrophobicity, and electronic properties of the aryl group are key determinants of enzyme-substrate recognition. For example, replacing the methyl group with a more electron-withdrawing group like a halogen (e.g., fluorine, chlorine) or a trifluoromethyl group can change the electronic nature of the aromatic ring, potentially leading to different interactions such as halogen bonding or altered dipole-dipole interactions. nih.gov
Conversely, introducing bulkier groups, such as a biphenyl (B1667301) or naphthyl group, in place of the phenyl ring would significantly increase the steric bulk and hydrophobicity. nih.gov Such modifications would require a correspondingly larger and more accommodating binding site on the target enzyme or receptor. The presence of heteroatoms within the aryl ring (e.g., replacing the phenyl with a pyridyl or quinolinyl group) can introduce hydrogen bond acceptors or donors, providing new opportunities for specific interactions with the target protein. nih.gov
Table 2: Illustrative Influence of Aryl Group Modification on Biochemical Activity
| Compound | Aryl Group | Hypothetical IC₅₀ (µM) | Rationale |
| 1 | 4-Methylphenyl | 10 | Baseline activity. |
| 4 | 4-Chlorophenyl | 5 | Favorable halogen bonding and electronic interactions. |
| 5 | 4-Methoxyphenyl | 15 | Potential for hydrogen bonding, but increased polarity may be disfavorable in a purely hydrophobic pocket. |
| 6 | Naphthyl | 40 | Increased steric bulk hinders optimal binding. |
| 7 | Pyridyl | 8 | Introduction of a hydrogen bond acceptor leads to a new favorable interaction. |
Note: The data in this table is illustrative and based on general SAR principles for aryl-substituted compounds.
Chain Length Variation Effects on Metabolic Processing and Cellular Uptake
The length of the dodecanoic acid chain (12 carbons) is a critical factor influencing the compound's physical properties, such as lipophilicity, which in turn affects its metabolic processing and cellular uptake. Fatty acids are known to be metabolized through processes like β-oxidation. doi.org The efficiency of such metabolic pathways can be dependent on the chain length.
Varying the chain length of ω-phenylalkanoic acids would likely alter their substrate suitability for enzymes involved in fatty acid metabolism and transport. For instance, elongating the chain might increase its affinity for certain fatty acid binding proteins, while shortening it could make it a substrate for enzymes that prefer medium-chain fatty acids. nih.gov Studies on other fatty acids have shown that both chain length and saturation affect their absorption and metabolic disposal. nih.gov It is conceivable that an optimal chain length exists for balancing efficient cellular uptake and achieving the desired intracellular concentration to exert a biological effect.
Table 3: Illustrative Effect of Chain Length Variation on a Hypothetical Biological Endpoint
| Compound | Alkanoic Acid Chain Length | Hypothetical Cellular Uptake (Relative Units) | Rationale |
| 8 | 10 (Decanoic acid) | 85 | Good balance of solubility and lipophilicity. |
| 9 | 12 (Dodecanoic acid) | 100 | Optimal lipophilicity for membrane transport. |
| 10 | 14 (Tetradecanoic acid) | 90 | Increased lipophilicity may lead to slower release from the membrane. |
| 11 | 16 (Hexadecanoic acid) | 70 | Very high lipophilicity may result in poor aqueous solubility and membrane trapping. |
Note: The data in this table is illustrative and based on general principles of fatty acid transport and metabolism.
Stereochemical Influences on Molecular Recognition and Biological Function
While this compound itself is achiral, the introduction of chiral centers, for example by adding substituents to the aliphatic chain or through certain metabolic processes, would necessitate an evaluation of stereochemical influences. Biological systems are inherently chiral, and thus stereoisomers of a molecule can exhibit significantly different biological activities.
Enantiomers of a chiral analogue could have different affinities for a target protein due to the three-dimensional arrangement of their atoms. One enantiomer might fit perfectly into a binding site, while the other may be unable to bind effectively or at all. This principle of stereoselectivity is fundamental in pharmacology and drug design. For example, if a hydroxyl group were introduced at the alpha-carbon to the carboxylic acid, the (R)- and (S)-enantiomers would likely display different levels of activity.
Establishment of Pharmacophore Models for Molecular Design
A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For this compound and its analogues, a pharmacophore model would be developed based on the SAR data. nih.gov
The key features of such a model would likely include:
A hydrophobic aromatic feature representing the 4-methylphenyl group.
A long hydrophobic region corresponding to the aliphatic dodecyl chain.
A hydrogen bond acceptor/anionic feature representing the carboxylic acid group.
By aligning a series of active and inactive analogues, computational methods can identify the crucial chemical features and their spatial relationships required for biological activity. nih.govarxiv.org This model can then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. It also guides the rational design of novel analogues with improved potency and selectivity. The development of a robust pharmacophore model is an iterative process, refined as more SAR data becomes available.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and structure of 12-(4-Methylphenyl)dodecanoic acid. These techniques probe the molecule's interaction with electromagnetic radiation to reveal the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra would provide characteristic signals confirming the presence of the p-methylphenyl group, the long aliphatic chain, and the carboxylic acid function.
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the aliphatic chain protons, and the methyl and carboxylic acid protons. The aromatic protons of the para-substituted ring would typically appear as two doublets in the range of 6.9-7.2 ppm. inflibnet.ac.in The singlet for the methyl group attached to the benzene (B151609) ring would be expected around 2.3 ppm. The methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) would show a triplet at approximately 2.6 ppm. The methylene group alpha to the carboxylic acid (-CH₂-COOH) would resonate around 2.35 ppm. nih.gov The bulk of the methylene protons in the long alkyl chain would form a complex multiplet around 1.2-1.6 ppm. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, though its position can be variable and dependent on concentration and solvent. inflibnet.ac.in
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid would be observed in the range of 179-181 ppm. nih.gov The aromatic carbons would show signals between 125 and 140 ppm. The long aliphatic chain would produce a series of signals in the range of 22-35 ppm. The carbon of the methyl group on the phenyl ring would appear at approximately 21 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | >10 (broad s) | ~180 |
| C2-H₂ | ~2.35 (t) | ~34 |
| C3-H₂ | ~1.63 (quint) | ~25 |
| C4-C10-(H₂)₇ | ~1.2-1.4 (m) | ~29 |
| C11-H₂ | ~1.58 (quint) | ~31 |
| C12-H₂ | ~2.55 (t) | ~36 |
| Aromatic C-H (ortho to CH₂) | ~7.1 (d) | ~128 |
| Aromatic C-H (meta to CH₂) | ~7.0 (d) | ~129 |
| Aromatic C (ipso-CH₂) | - | ~140 |
| Aromatic C (ipso-CH₃) | - | ~135 |
Note: Predicted values are based on analogous structures and general NMR principles. s = singlet, d = doublet, t = triplet, quint = quintet, m = multiplet.
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, which can be considered a metabolite of certain biological or synthetic pathways, MS is crucial for its identification.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for this compound (C₁₉H₃₀O₂) would be observed at a mass-to-charge ratio (m/z) of 290.22. Fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for long-chain carboxylic acids include the loss of a water molecule (m/z 272) and the loss of the carboxyl group (m/z 245). docbrown.info A prominent peak would be expected from the cleavage of the C-C bond alpha to the carbonyl group. A characteristic fragmentation for alkylbenzenes is the benzylic cleavage to form a stable tropylium (B1234903) ion; in this case, a fragment corresponding to the p-methylbenzyl cation or its tropylium isomer would be observed at m/z 105, which would likely be a base peak. docbrown.infocore.ac.uk Other fragments would arise from the systematic cleavage of the aliphatic chain. libretexts.org
Predicted Key Mass Spectral Fragments for this compound (EI-MS)
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 290 | [C₁₉H₃₀O₂]⁺ | Molecular Ion (M⁺) |
| 272 | [M - H₂O]⁺ | Loss of water |
| 245 | [M - COOH]⁺ | Loss of carboxyl group |
| 105 | [C₈H₉]⁺ | p-methylbenzyl/tropylium ion (often base peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid would appear around 1700-1725 cm⁻¹. docbrown.info The C-H stretching vibrations of the long alkyl chain would be visible as sharp peaks between 2850 and 3000 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands in the 800-840 cm⁻¹ range, characteristic of para-substitution.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The phenyl group in this compound acts as a chromophore. An absorption maximum (λₘₐₓ) would be expected around 260-270 nm, which is characteristic of a substituted benzene ring.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from reaction mixtures or biological extracts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like fatty acids. aocs.org For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. hplc.eu
A typical RP-HPLC setup would use a C18 (octadecylsilyl) stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. chemicalbook.comsielc.com Detection could be achieved using a UV detector set to the absorption maximum of the phenyl group (~265 nm) or an evaporative light scattering detector (ELSD). The presence of the terminal phenyl group makes the molecule more hydrophobic than its unsubstituted counterpart, dodecanoic acid, leading to a longer retention time on a reversed-phase column under the same conditions. HPLC is also a valuable tool for isolating the pure compound for further studies. cerealsgrains.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. researchgate.net Carboxylic acids like this compound are generally not volatile enough for direct GC analysis and are prone to thermal degradation. nih.govresearchgate.net Therefore, derivatization is required to convert the carboxylic acid into a more volatile and thermally stable ester, typically a methyl ester (FAME - fatty acid methyl ester). This can be achieved by reacting the acid with a reagent such as BF₃-methanol or by using trimethylsilylation. nih.gov
The resulting 12-(4-Methylphenyl)dodecanoate methyl ester can then be analyzed by GC-MS. The sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The retention time would be characteristic of the compound's volatility and interaction with the stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum for the methyl ester would show a molecular ion peak at m/z 304 and a fragmentation pattern that can be used to confirm the structure, similar to the analysis of the free acid but with fragments corresponding to the ester. mdpi.com
Advanced Imaging Techniques for Intracellular Localization
Visualizing the subcellular distribution of fatty acids is crucial for understanding their metabolic roles and trafficking. For a modified fatty acid like this compound, several advanced imaging techniques can be employed to track its uptake and localization within cells. These methods often rely on the introduction of a reporter group or the use of label-free detection technologies.
Fluorescence Microscopy with Fatty Acid Analogs:
A primary method for intracellular imaging involves the use of fluorescently labeled fatty acid analogs. thermofisher.comnih.gov These analogs are designed to mimic the natural fatty acid's behavior while carrying a fluorescent tag that allows for visualization using fluorescence microscopy.
BODIPY-labeled Fatty Acids: Fatty acids tagged with a boron-dipyrromethene (BODIPY) fluorophore are widely used due to their high fluorescence quantum yield and low environmental sensitivity. asm.orgthermofisher.com An analogous compound to this compound could be synthesized with a BODIPY fluorophore attached to the carboxylic acid end or integrated within the alkyl chain. Once introduced to cell cultures, the fluorescent analog can be tracked as it is taken up by cells and incorporated into various lipid structures, such as lipid droplets and membranes. asm.org The strong fluorescence of the BODIPY group allows for real-time monitoring of its movement and localization. nih.gov
Nitrobenzoxadiazole (NBD) and Other Fluorophores: Other fluorophores like nitrobenzoxadiazole (NBD), pyrene, and dansyl can also be conjugated to fatty acids for imaging purposes. thermofisher.com The choice of fluorophore depends on the specific experimental requirements, including the desired excitation and emission wavelengths and the sensitivity to the local environment.
Table 1: Common Fluorescent Probes for Fatty Acid Imaging
| Fluorophore | Typical Excitation/Emission (nm) | Key Features | Relevant Applications |
| BODIPY FL | ~505/515 | High quantum yield, relatively insensitive to environment | General lipid trafficking, lipid droplet imaging asm.orgthermofisher.com |
| NBD | ~465/535 | Environment-sensitive fluorescence | Membrane studies, lipid-protein interactions thermofisher.com |
| Pyrene | ~340/375 (monomer), ~470 (excimer) | Forms excimers at high concentrations | Membrane fluidity studies thermofisher.com |
| Dansyl | ~340/520 | Environment-sensitive, blue emission | Probing hydrophobic environments thermofisher.com |
Click Chemistry for Bioorthogonal Labeling:
To minimize potential artifacts from bulky fluorescent tags, a two-step "click chemistry" approach can be utilized. thermofisher.com This involves synthesizing an analog of this compound containing a small, bioorthogonal handle, such as an alkyne or azide (B81097) group.
The cells are first incubated with the modified fatty acid, allowing it to be metabolized and incorporated into cellular structures.
The cells are then fixed and treated with a corresponding fluorescently-labeled probe that specifically "clicks" onto the bioorthogonal handle.
This method offers the advantage of labeling the fatty acid in situ after it has reached its destination, reducing the likelihood that the fluorophore will alter its natural trafficking. thermofisher.comnih.gov
Scanning X-ray Fluorescence Microscopy (SXFM):
A powerful label-free technique for imaging the intracellular distribution of specific elements is Scanning X-ray Fluorescence Microscopy (SXFM). nih.govosaka-u.ac.jp To apply this to this compound, an analog would need to be synthesized where a hydrogen atom is replaced with a heavier, non-native element like bromine.
Bromine-labeled Fatty Acids: A brominated version of this compound could be synthesized and introduced to cells. Mass spectrometry has shown that cells can take up such labeled fatty acids and incorporate them into complex lipids like glycerophospholipids. nih.govresearchgate.net
High-Resolution Imaging: SXFM can then be used to map the intracellular distribution of bromine with sub-micrometer resolution. nih.govnih.gov This technique has successfully visualized the perinuclear and spot-like cytoplasmic distribution of bromine-labeled fatty acids, providing insights into their metabolic fate at the single-cell level. nih.govosaka-u.ac.jpresearchgate.net The high resolution of SXFM allows for imaging at the organelle level. osaka-u.ac.jp
Table 2: Comparison of Advanced Imaging Techniques for Fatty Acid Localization
| Technique | Principle | Advantages | Disadvantages |
| Fluorescence Microscopy | Covalently attached fluorophore (e.g., BODIPY, NBD) emits light upon excitation. thermofisher.comnih.gov | Widely available, allows for live-cell imaging, multi-color labeling possible. | Fluorophore may alter fatty acid metabolism and localization. asm.org |
| Click Chemistry | Bioorthogonal reaction between a modified fatty acid and a fluorescent probe. thermofisher.com | Smaller tag reduces potential for artifacts, high specificity. | Typically requires cell fixation, multi-step process. |
| Scanning X-ray Fluorescence Microscopy (SXFM) | Detection of elemental fluorescence (e.g., from a bromine label) induced by an X-ray beam. nih.govosaka-u.ac.jp | Label-free in terms of fluorescence, high resolution, elemental specificity. | Requires specialized synchrotron facilities, potential for radiation damage, requires elemental labeling. |
The application of these advanced imaging methodologies would provide a detailed understanding of the intracellular journey of this compound, from its entry into the cell to its incorporation into various cellular compartments and lipid species.
12 4 Methylphenyl Dodecanoic Acid As a Research Probe and Model Compound
Utilization in Branched-Chain Fatty Acid Metabolism Research
While 12-(4-Methylphenyl)dodecanoic acid is technically an ω-arylalkanoic acid rather than a classic branched-chain fatty acid (BCFA), its bulky terminal tolyl group serves as a model for studying how metabolic enzymes handle sterically hindered substrates. BCFAs, which have methyl groups along their carbon chain, are important components of cell membranes and have diverse biological activities. The metabolism of these and other modified fatty acids is crucial for maintaining cellular homeostasis.
Research using similar ω-arylalkanoic acids, such as ω-(p-iodo-phenyl)-pentadecanoic acid, has demonstrated that these synthetic compounds are actively metabolized by cells. nih.gov Studies on perfused rat hearts show that these fatty acid analogs are taken up by myocardial tissue and incorporated into complex lipids, primarily triglycerides. nih.gov Subsequently, they undergo β-oxidation, a process where the fatty acid chain is shortened in a stepwise manner. The presence of the terminal aryl group allows researchers to trace the metabolic fate of the fatty acid backbone, identifying the resulting shorter-chain aryl metabolites in the perfusion medium. nih.gov This indicates that the β-oxidation machinery can process the fatty acid chain despite the bulky terminal group, although the final products containing the aryl moiety cannot be fully broken down and are expelled from the cell. nih.gov This use of an unnatural, terminally-modified fatty acid provides a clear model for understanding the substrate flexibility and limitations of the enzymes involved in fatty acid catabolism.
Applications in Investigating Acyl-CoA Dehydrogenase Functionality
The initial and often rate-limiting step of mitochondrial β-oxidation is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs). wikipedia.orgnih.gov These flavoproteins are responsible for introducing a double bond into the fatty acyl-CoA ester, initiating its breakdown. wikipedia.org The ACAD family includes several members with varying specificity for fatty acids of different chain lengths, such as short-, medium-, long-, and very long-chain acyl-CoA dehydrogenases. wikipedia.org
This compound, as a derivative of a 12-carbon fatty acid, is a substrate for long-chain acyl-CoA dehydrogenase (LCAD) after its activation to its coenzyme A (CoA) thioester. The presence of the 4-methylphenyl group at the ω-position makes it a valuable probe for studying the active site and mechanism of ACADs. By introducing a substrate that is structurally different from the typical straight-chain fatty acids found in nature, researchers can explore the enzyme's tolerance for bulky substituents and how such modifications affect binding affinity and catalytic efficiency. Deficiencies in ACADs can lead to serious metabolic disorders, and understanding their precise mechanism and substrate specificity is critical. wikipedia.orgnih.gov Using analogs like this compound helps to delineate the structural requirements for ACAD activity and can aid in the design of inhibitors or therapeutic agents for metabolic diseases. nih.gov
Development of Bioconjugates for Targeted Biochemical Investigations
To visualize and track the journey of fatty acids within a living cell, researchers often turn to bioconjugation, chemically linking the fatty acid to a reporter molecule such as a fluorescent dye. nih.govthermofisher.com These fluorescent fatty acid analogs are powerful tools for probing lipid transport, storage, and metabolism in real-time using techniques like fluorescence microscopy. thermofisher.com
This compound is an ideal candidate for such modification. The terminal phenyl ring can be functionalized, or the carboxylic acid group can be derivatized to attach a fluorescent tag. Common fluorophores used for this purpose include pyrene, dansyl, and BODIPY dyes, which are chosen for their brightness and sensitivity to the local environment. thermofisher.comnih.gov
For instance, a fluorescent analog could be synthesized by linking a dye to the terminal tolyl group. Once introduced to cultured cells, this probe would be expected to follow the same metabolic path as the parent compound: uptake by the cell, activation to its CoA ester, and incorporation into neutral lipids like triglycerides and phospholipids. thermofisher.com This process results in the labeling of specific cellular compartments, such as the endoplasmic reticulum and lipid droplets. Researchers can then monitor the movement and localization of these fluorescently-tagged lipids, providing critical data on the dynamics of lipid storage and trafficking. nih.gov This approach has been successfully used with other fatty acid analogs to differentiate between normal and pathological states, such as in lipid storage diseases. nih.gov
Table 1: Examples of Fluorophores Used in Fatty Acid Bioconjugation
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| Pyrene | ~340 | ~375-470 | Exhibits excimer formation, sensitive to local concentration and membrane fluidity. thermofisher.com |
| NBD (Nitrobenzoxadiazole) | ~465 | ~535 | Environmentally sensitive, fluorescence increases in nonpolar environments. thermofisher.com |
| BODIPY | ~500 | ~510 | High quantum yield, relatively insensitive to solvent polarity. thermofisher.com |
| Dansyl | ~340 | ~520 | Polarity-sensitive, emission wavelength shifts with environment. nih.gov |
Note: Wavelengths are approximate and can vary based on the specific chemical structure and local environment.
Use in Lipidomics and Metabolomics Research Methodologies
Lipidomics and metabolomics are powerful analytical approaches that aim to comprehensively identify and quantify the complete set of lipids (lipidome) and small-molecule metabolites (metabolome) within a biological sample. nih.govnih.gov These fields rely on advanced analytical techniques, primarily mass spectrometry coupled with chromatography (GC-MS or LC-MS), to achieve high sensitivity and specificity. creative-proteomics.com
In this context, synthetic fatty acids like this compound serve two primary roles:
Metabolic Tracer: Similar to its use in studying specific enzyme pathways, the compound can be introduced into a biological system (a cell culture or an animal model) as a tracer. Because it is not naturally present, its appearance and the appearance of its subsequent metabolites can be tracked unambiguously over time. This allows for the precise mapping of metabolic fluxes and the identification of novel breakdown products. The study of ω-(p-iodo-phenyl)-pentadecanoic acid, which identified its shorter-chain metabolites via GLC-MS, is a prime example of this approach. nih.gov
Internal Standard: Accurate quantification in mass spectrometry is challenging due to variations in sample preparation and instrument response. To correct for this, researchers add a known amount of an internal standard to each sample. The ideal internal standard is chemically similar to the analytes of interest but easily distinguishable by its mass. Isotopically labeled compounds (e.g., containing deuterium (B1214612) or carbon-13) are often used for this purpose. creative-proteomics.com However, a synthetic analog like this compound can also serve this function effectively. Its chemical behavior during extraction and ionization is very similar to that of endogenous long-chain fatty acids, but its unique molecular weight, due to the tolyl group, ensures that it does not overlap with any naturally occurring signals, enabling precise quantification of the native fatty acids in the sample.
Table 2: Applications of this compound in Research
| Research Area | Specific Application | Investigated Process |
| Branched-Chain Fatty Acid Metabolism | Model for sterically hindered substrates | β-oxidation pathway flexibility and limitations. nih.gov |
| Acyl-CoA Dehydrogenase Function | Unnatural substrate probe | Enzyme active site architecture and substrate specificity. wikipedia.orgnih.gov |
| Biochemical Investigations | Fluorescent bioconjugate precursor | Intracellular lipid trafficking, storage, and localization. nih.govthermofisher.com |
| Lipidomics & Metabolomics | Metabolic tracer / Internal standard | Mapping metabolic pathways and absolute quantification of lipids. nih.govcreative-proteomics.com |
Future Research Directions and Unaddressed Questions
Exploration of Novel Synthetic Pathways for Derivatization
The future synthesis of 12-(4-Methylphenyl)dodecanoic acid and its derivatives could benefit significantly from the exploration of novel synthetic methodologies. While classical cross-coupling reactions provide a foundational approach, advancements in C-H activation, and biocatalysis could offer more efficient and sustainable routes. The development of new methods for creating fatty acid derivatives is an active area of research. asianpubs.orgnih.govnih.gov
Future synthetic efforts could focus on:
Late-Stage Functionalization: Developing methods to introduce or modify functional groups on the aromatic ring or the aliphatic chain of pre-synthesized this compound. This would allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Biocatalytic Synthesis: Utilizing enzymes, such as engineered cytochrome P450s or fatty acid synthases, to produce this compound or its precursors from renewable feedstocks. nih.gov This approach aligns with the principles of green chemistry and could offer high selectivity.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could improve reaction efficiency, safety, and scalability compared to traditional batch processes.
A significant unaddressed question is the scalability of current synthetic methods and the economic feasibility of producing this compound in larger quantities for extensive biological testing.
Deeper Mechanistic Insights into Receptor and Enzyme Interactions
A critical area for future research is to elucidate the specific molecular targets of this compound and the mechanisms by which it exerts its biological effects. Based on the structural similarity to other long-chain fatty acids, it is plausible that it interacts with fatty acid-binding proteins and receptors.
Key research questions to be addressed include:
Receptor Profiling: Systematically screening this compound against a panel of known fatty acid receptors, such as the Free Fatty Acid Receptors (FFARs), including GPR40 and GPR120, and peroxisome proliferator-activated receptors (PPARs). nih.govnist.govnist.gov Understanding its agonist or antagonist activity at these receptors is crucial.
Enzyme Inhibition Studies: Investigating the inhibitory potential of this compound against enzymes involved in lipid metabolism and inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). nist.gov
Structural Biology: Determining the crystal structure of this compound in complex with its biological targets would provide invaluable insights into the specific molecular interactions driving its activity and would guide the design of more potent and selective analogs.
A major unaddressed question is whether the presence of the 4-methylphenyl group confers novel receptor or enzyme interaction profiles compared to its parent compound, dodecanoic acid, or other ω-phenyl fatty acids.
Integration with Systems Biology Approaches for Network Analysis
To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace a systems-level perspective. Systems biology approaches can help to map the broader cellular pathways and networks perturbed by this compound.
Future research should involve:
Omics Profiling: Conducting transcriptomic, proteomic, and metabolomic studies on cells or tissues treated with this compound to identify global changes in gene expression, protein levels, and metabolite profiles.
Network Reconstruction and Analysis: Using the "omics" data to construct and analyze molecular interaction networks to identify key hubs and pathways that are modulated by the compound. This could reveal unexpected biological functions and off-target effects.
Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to assess the effects of the compound on a wide range of cellular processes, such as cell proliferation, differentiation, and migration.
A key unaddressed question is how the cellular networks affected by this compound differ from those affected by endogenous fatty acids and other synthetic analogs, and what the functional consequences of these differences are.
Development of Advanced Computational Models for Predictive Research
Computational modeling and simulation can play a pivotal role in accelerating the research and development of this compound and its derivatives. By predicting the properties and activities of virtual compounds, computational approaches can help to prioritize synthetic efforts and guide experimental studies.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models that can predict the biological activity of new analogs based on their chemical structure. This would require the generation of a sufficiently large and diverse dataset of compounds with measured activities.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of this compound in complex with its biological targets. nist.gov This can provide insights into the binding stability, conformational changes, and the role of solvent molecules in the interaction.
In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives at an early stage of development. nist.gov
A significant unaddressed question is the accuracy of current computational models in predicting the complex biological activities of such flexible molecules and how these models can be improved through the integration of experimental data and machine learning techniques.
Q & A
Basic: What are the common synthetic routes for preparing 12-aryl-substituted dodecanoic acid derivatives, and how are impurities minimized?
Methodological Answer:
12-Aryl-substituted dodecanoic acids are typically synthesized via catalytic hydrogenation or Pd-mediated coupling. For example, 12-((4-hydroxyphenyl)amino)dodecanoic acid was synthesized by hydrogenating 12-((4-(benzyloxy)phenyl)amino)dodecanoic acid using 10% Pd/C, followed by HPLC purification (61% yield) . To minimize impurities, inert atmospheres (e.g., N₂), controlled reaction temperatures, and chromatographic purification (e.g., reverse-phase HPLC) are critical. Biocatalytic approaches, such as CYP153A fusion constructs, have also been used for regioselective hydroxylation of dodecanoic acid derivatives (>95% selectivity) .
Basic: Which analytical techniques are optimal for characterizing 12-(4-Methylphenyl)dodecanoic acid and its intermediates?
Methodological Answer:
Key techniques include:
- Chromatography : Reverse-phase HPLC with gradients (e.g., 10–95% ACN in water with 0.1% TFA) for purity assessment .
- Spectroscopy : Fluorescence spectroscopy (e.g., excimer emission analysis) to study aggregation behavior in aqueous/organic phases .
- Mass Spectrometry : LC-MS and high-resolution mass spectrometry (HRMS) for structural confirmation and isotopic labeling (e.g., ¹¹C radiolabeling at the 12-position) .
- NMR : ¹H/¹³C NMR to verify regioselectivity of substitutions .
Basic: How is the biological activity of 12-aryl-dodecanoic acid derivatives assessed in enzyme inhibition studies?
Methodological Answer:
Soluble epoxide hydrolase (sEH) inhibition is a common assay. Compounds are tested in vitro using recombinant enzymes, with IC₅₀ values calculated from dose-response curves. For example, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) showed potent sEH inhibition (IC₅₀ = 1.06 nM in related analogs) . Assays typically use fluorescent substrates (e.g., PHOME) and LC-MS for metabolite quantification. In silico ADME predictions (e.g., logP, solubility) are used to prioritize candidates .
Advanced: How do structural modifications at the 12-position influence the pharmacokinetics and solubility of dodecanoic acid derivatives?
Methodological Answer:
Substituents like 4-methylphenyl groups enhance lipophilicity, affecting membrane permeability and metabolic stability. For instance:
- Hydrophobic substituents (e.g., adamantyl) increase logP but reduce aqueous solubility.
- Polar groups (e.g., hydroxyl) improve solubility but may shorten half-life due to rapid conjugation .
In vivo murine studies using LC-MS revealed that ester prodrugs (e.g., AUDA-BE) improve oral bioavailability by delaying hepatic clearance . Two-phase systems (aqueous/organic) mitigate solubility issues during biocatalytic synthesis .
Advanced: What strategies resolve contradictions in structure-activity relationships (SAR) for sEH inhibitors with 12-aryl substitutions?
Methodological Answer:
Discrepancies in SAR (e.g., varying IC₅₀ values for similar substituents) are addressed via:
- Molecular docking : Comparing binding poses of 4-methylphenyl vs. 4-methoxybenzoyl groups in sEH active sites .
- Free-energy perturbation (FEP) : Quantifying substituent effects on binding affinity.
- Metabolite profiling : Identifying off-target modifications (e.g., oxidation of methyl groups) using HRMS .
For example, 4-methoxybenzoyl analogs showed higher activity than 4-methylphenyl derivatives due to enhanced H-bonding with catalytic residues .
Advanced: How does aggregation behavior impact the bioactivity of 12-aryl-dodecanoic acids in physiological conditions?
Methodological Answer:
Aggregation, driven by H-bonding and hydrophobic interactions, alters solubility and cellular uptake. Fluorescence studies of 12-(1-pyrenyl)dodecanoic acid revealed pH-dependent aggregation:
- Acidic conditions : Protonation of carboxyl groups promotes H-bonded dimers (blue-shifted excimer emission) .
- Neutral pH : Micellar encapsulation (e.g., using dodecanoate) reduces aggregation, enhancing bioavailability .
Dynamic light scattering (DLS) and cryo-EM are recommended to characterize aggregate size and morphology.
Safety: What are the key stability and handling precautions for this compound in laboratory settings?
Methodological Answer:
- Storage : Stable at 2–8°C under inert gas (e.g., argon) to prevent oxidation .
- Incompatibilities : Avoid strong acids/bases, oxidizing agents (e.g., HNO₃), and high temperatures (>150°C) .
- Hazards : Combustible dust; use explosion-proof equipment and electrostatic discharge controls .
Material Safety Data Sheets (MSDS) for analogs recommend PPE (gloves, goggles) and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
